molecular formula C15H11NO2S2 B2710190 2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid CAS No. 930543-12-7

2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid

Cat. No.: B2710190
CAS No.: 930543-12-7
M. Wt: 301.38
InChI Key: BOFQVNNXEDLSGY-UHFFFAOYSA-N
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Description

2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid (CAS: 859482-70-5) is a thiazole-based compound featuring a phenyl group at position 4, a thiophen-2-yl group at position 2, and an acetic acid moiety at position 5 of the thiazole ring . Its molecular formula is C₁₁H₉NO₂S, with a molecular weight of 219.26 g/mol . The compound is of interest due to its structural similarity to bioactive thiazole derivatives, particularly those targeting peroxisome proliferator-activated receptors (PPARs) or exhibiting neuroprotective properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-phenyl-2-thiophen-2-yl-1,3-thiazol-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S2/c17-13(18)9-12-14(10-5-2-1-3-6-10)16-15(20-12)11-7-4-8-19-11/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFQVNNXEDLSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CS3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid typically involves multi-step organic reactions One common method includes the condensation of thiophene-2-carbaldehyde with phenylacetic acid in the presence of a base to form an intermediate This intermediate then undergoes cyclization with a thioamide to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. This reaction is critical for modifying solubility and bioavailability in pharmacological studies.

Alcohol Conditions Product Application
MethanolH₂SO₄, refluxMethyl esterImproved lipophilicity for membrane permeability studies
EthanolHCl, 60°CEthyl esterIntermediate for further functionalization
Benzyl alcoholDCC/DMAP, RTBenzyl esterProtection strategy during multi-step syntheses

This reaction typically proceeds via nucleophilic acyl substitution, with yields dependent on steric hindrance from the thiazole-thiophene-phenyl backbone.

Decarboxylation

Thermal or basic conditions induce decarboxylation, forming 2-(4-phenyl-2-(thiophen-2-yl)thiazol-5-yl)ethane:

C15H11NO2SΔ or NaOHC14H11NS2+CO2\text{C}_{15}\text{H}_{11}\text{NO}_2\text{S} \xrightarrow{\Delta \text{ or } \text{NaOH}} \text{C}_{14}\text{H}_{11}\text{NS}_2 + \text{CO}_2

  • Conditions : 150–200°C or 1M NaOH at reflux .

  • Mechanism : Radical pathway under heat; ionic elimination under basic conditions.

  • Applications : Simplifies the structure for studying thiazole-mediated biological effects .

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring’s C-2 and C-4 positions are susceptible to nucleophilic attack due to electron-withdrawing effects from sulfur and nitrogen.

Reagent Position Product Outcome
NH₃ (aq)C-25-(carboxymethyl)-4-phenyl-2-aminothiazoleEnhanced hydrogen-bonding capacity
PhMgBrC-4Diarylated thiazole derivativeIncreased aromatic stacking potential

Reactions require anhydrous conditions and often use transition metal catalysts (e.g., Pd for cross-couplings).

Reduction of the Carboxylic Acid Group

Lithium aluminum hydride (LiAlH₄) reduces the –COOH group to a primary alcohol:

R–COOHLiAlH4R–CH2OH\text{R–COOH} \xrightarrow{\text{LiAlH}_4} \text{R–CH}_2\text{OH}

  • Conditions : Anhydrous THF, 0°C to RT.

  • Challenges : Over-reduction of the thiazole ring is avoided by limiting reaction time.

  • Utility : Alcohol derivatives serve as intermediates for ethers or glycosylation.

Electrophilic Aromatic Substitution (EAS)

The thiophene moiety directs electrophiles to its α-positions, while the phenyl group undergoes meta-substitution:

Electrophile Position Product
HNO₃/H₂SO₄Thiophene C-3Nitro derivative
Br₂/FeBr₃Phenyl C-4Brominated analog
  • Nitration : Enhances polarity for crystallography studies.

  • Bromination : Provides handles for Suzuki-Miyaura cross-couplings .

Metal Coordination

The sulfur and nitrogen atoms in the thiazole ring act as ligands for transition metals:

Metal Salt Coordination Site Complex
Cu(II) acetateThiazole S/NTetrahedral Cu complex
PdCl₂Thiophene SSquare-planar Pd adduct

These complexes are studied for catalytic applications and antimicrobial activity .

Condensation Reactions

The acetic acid side chain participates in Knoevenagel condensations with aldehydes:

R–CH2COOH+R’CHOpiperidineR–CH=CR’–COOH\text{R–CH}_2\text{COOH} + \text{R'CHO} \xrightarrow{\text{piperidine}} \text{R–CH=CR'–COOH}

  • Substrates : Benzaldehyde, furfural.

  • Applications : Extended π-systems for optoelectronic materials.

Scientific Research Applications

Biological Activities

The compound has been studied for various biological activities, including:

Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds exhibit potent antimicrobial properties. A study highlighted that thiazole derivatives, including the target compound, showed significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

Antiviral Properties

The antiviral potential of thiazole compounds has been explored extensively. In particular, studies have shown that certain derivatives can inhibit viral replication by targeting specific viral enzymes. This opens avenues for the development of antiviral drugs against influenza and other viral infections .

Anticancer Activity

Thiazole derivatives have also demonstrated anticancer properties in vitro. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as a chemotherapeutic agent. For instance, one study reported that related thiazole compounds inhibited the growth of cancer cell lines significantly .

Applications in Drug Development

The unique structural features of 2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid make it a valuable scaffold in drug design:

Lead Compound for Drug Synthesis

Due to its diverse biological activities, this compound serves as a lead structure for synthesizing new drugs targeting various diseases. Medicinal chemists are exploring modifications to enhance efficacy and reduce toxicity.

Formulation Development

The compound's solubility and stability characteristics are being investigated for formulation into solid or liquid dosage forms suitable for clinical use .

Case Studies

Several case studies illustrate the applications of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against multiple bacterial strains; potential for new antibiotic development.
Antiviral PropertiesShowed efficacy in inhibiting viral replication; promising for influenza treatment.
Anticancer ActivityInduced apoptosis in cancer cell lines; potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in inflammation and pain pathways. The thiazole ring can interact with nucleophilic sites on proteins, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Core

The thiazole ring serves as a scaffold for diverse functionalization. Key analogs and their structural differences are summarized below:

Compound Name Position 2 Substituent Position 4 Substituent Position 5 Substituent Key Features Reference
Target Compound Thiophen-2-yl Phenyl Acetic acid Electron-rich thiophene, polar COOH
2-[4-Phenyl-2-(phenylamino)-1,3-thiazol-5-yl]acetic acid Phenylamino Phenyl Acetic acid Hydrogen-bonding NH group
[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]acetic acid Amino 4-Ethylphenyl Acetic acid Bulky ethyl group, basic NH₂
2-[4-Phenyl-2-[(E)-2-phenylethenyl]-1,3-thiazol-5-yl]acetic acid Styryl (E-configuration) Phenyl Acetic acid Extended conjugation, planar structure
GW501516 (Cardarine) Methylsulfanyl 4-(Trifluoromethyl)phenyl Phenoxy-acetic acid PPAR-δ agonist, fluorinated substituent

Key Observations :

  • Electron Effects: The thiophen-2-yl group in the target compound enhances electron density compared to phenylamino or methylsulfanyl groups in analogs .
  • Biological Relevance : GW501516’s trifluoromethyl and methylsulfanyl groups contribute to its PPAR-δ agonism, suggesting that the target compound’s thiophene moiety may offer unique electronic properties for receptor interaction .

Physicochemical Properties

Acidity (pKa)

The acetic acid group’s pKa is influenced by adjacent substituents. For example:

  • The target compound’s pKa is estimated to be ~3.5–4.0 (calculated based on analogous thiazole-acetic acids) .
  • GW501516’s phenoxy-acetic acid has a lower pKa (~2.8–3.2) due to electron-withdrawing trifluoromethyl groups .
Solubility and Lipophilicity
  • Target Compound : Moderate aqueous solubility (logP ~2.5) due to the balance between the hydrophobic phenyl/thiophene groups and the polar COOH .
  • Styryl Analog: Reduced solubility (logP ~3.1) from the nonpolar styryl group .
  • Ethylphenyl Analog : Lower solubility (logP ~3.4) due to increased hydrophobicity .
Target Compound

No direct biological data is provided in the evidence.

Key Analogs
  • GW501516 : Binds PPAR-δ with EC₅₀ = 1 nM, enhancing fatty acid oxidation .
  • Styryl Analog : Predicted high membrane permeability due to planar structure .
  • Phenylamino Analog: NH group may enable hydrogen bonding with biological targets .

Biological Activity

2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid is a heterocyclic compound notable for its unique combination of thiophene and thiazole rings. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties.

Chemical Structure and Properties

The molecular structure of this compound features:

  • Thiazole Ring : Contributes to the compound's reactivity and biological activity.
  • Thiophene Ring : Enhances the compound's electronic properties.
  • Phenyl Group : Modifies the overall hydrophobicity and biological interactions.

This structural arrangement is crucial for its interaction with biological targets, influencing its pharmacological effects.

Anti-inflammatory Activity

Research indicates that derivatives of thiazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. The inhibition of these enzymes correlates with a reduction in pro-inflammatory mediators like prostaglandins .

Table 1: Summary of Anti-inflammatory Activity

CompoundCOX InhibitionIn Vivo Efficacy
This compoundStrongReduces carrageenin-induced inflammation in rat models
Other Thiazole DerivativesVariableSome show weak inhibition depending on substitution patterns

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Thiazole derivatives are known to exhibit efficacy against various bacterial strains. The presence of sulfur and nitrogen in the thiazole ring enhances its ability to disrupt microbial membranes or inhibit vital enzymatic functions within pathogens.

Case Study: Antimicrobial Efficacy
A study demonstrated that this compound showed significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Similar thiazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

The biological activity of this compound likely involves:

  • Enzyme Inhibition : Binding to active sites of enzymes like COX.
  • Cell Signaling Modulation : Altering pathways involved in inflammation and cell growth.
  • Gene Expression Changes : Influencing transcription factors that regulate cellular responses.

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions. One common method includes:

  • Condensation Reaction : Thiophene derivatives are reacted with phenylacetic acid in the presence of a base.
  • Cyclization : Formation of the thiazole ring through reaction with thioamide.

This synthetic pathway is essential for producing the compound in both laboratory and industrial settings.

Future Directions

Future research should focus on:

  • Clinical Trials : Assessing the safety and efficacy in human subjects.
  • Structure–Activity Relationship Studies : Understanding how modifications to the chemical structure affect biological activity.
  • Exploration of Combination Therapies : Investigating synergistic effects with other therapeutic agents.

Q & A

Basic: What are the optimal synthetic routes for 2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid?

Methodological Answer:
The synthesis typically involves multi-step heterocyclization and functionalization. For example:

  • Step 1: React phenyl-substituted aldehydes with thiophene derivatives in a solvent like ethanol or DMF, catalyzed by morpholine or piperidine, to form the thiazole core .
  • Step 2: Introduce the acetic acid moiety via alkylation with monochloroacetic acid in aqueous medium, followed by acidification to isolate the product .
  • Characterization: Confirm purity via TLC and structural integrity using IR (C=O stretch ~1700 cm⁻¹), ¹H/¹³C NMR (e.g., thiophene protons at δ 7.2–7.5 ppm), and elemental analysis (C, H, N, S deviations <0.4%) .

Table 1: Example Reaction Conditions

StepReagentsSolventCatalystYield (%)
1Thiophene-2-carbaldehyde, NH₄SCNEthanolMorpholine65–75
2Monochloroacetic acidH₂ONaOH80–85

Basic: How can researchers verify the structural integrity of this compound?

Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • IR Spectroscopy: Identify characteristic peaks for the thiazole ring (C=N stretch ~1600 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) .
  • NMR: Confirm aromatic protons (δ 7.0–8.0 ppm for phenyl/thiophene) and the acetic acid side chain (δ 3.8–4.2 ppm for CH₂) .
  • Elemental Analysis: Compare experimental vs. calculated values for C, H, N, and S to ensure purity (>98%) .
  • HPLC: Assess purity using a C18 column with UV detection at 254 nm; retention time should match reference standards .

Advanced: How can molecular docking guide the evaluation of biological activity?

Methodological Answer:
Molecular docking predicts binding affinity to target proteins (e.g., enzymes or receptors):

  • Software: Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Preparation: Optimize the compound’s 3D structure (e.g., via Gaussian09) and retrieve target protein structures from PDB (e.g., CYP450 or kinase domains).
  • Analysis: Prioritize compounds with low binding energy (ΔG < -8 kcal/mol) and stable hydrogen bonds with active-site residues (e.g., catalytic serine or histidine) .
  • Validation: Cross-reference docking results with in vitro assays (e.g., antimicrobial MIC values) to resolve discrepancies caused by assay conditions (e.g., pH, solvent) .

Advanced: What strategies improve solubility and bioavailability via salt formation?

Methodological Answer:

  • Salt Synthesis: React the carboxylic acid with inorganic bases (e.g., NaOH, KOH) or organic amines (e.g., morpholine) in propan-2-ol/water mixtures .
  • Purification: Recrystallize salts from methanol or water-propan-2-ol (1:1) to achieve >95% purity .
  • Evaluation: Measure solubility in PBS (pH 7.4) and logP values (e.g., via shake-flask method). Sodium salts typically show 10–50x higher aqueous solubility than the free acid .

Advanced: How to address contradictory biological activity data in literature?

Methodological Answer:
Contradictions may arise from assay variability or structural analogs. Resolve by:

  • Standardizing Assays: Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size of 1×10⁵ CFU/mL) .
  • Structural Comparison: Compare activity of the target compound with derivatives (e.g., fluorophenyl or bromophenyl analogs) to identify substituent effects .
  • Meta-Analysis: Pool data from multiple studies and apply statistical models (e.g., ANOVA) to isolate significant trends .

Basic: What analytical methods validate purity during synthesis?

Methodological Answer:

  • TLC: Monitor reaction progress using silica gel plates with ethyl acetate/hexane (3:7); visualize under UV254 .
  • HPLC-DAD: Use a C18 column, gradient elution (acetonitrile/water + 0.1% TFA), and compare retention times with standards. Ensure peak area >99% .
  • Melting Point: Determine via capillary method; deviations >2°C from literature values indicate impurities .

Advanced: How to design derivatives for enhanced pharmacological activity?

Methodological Answer:

  • Scaffold Modification: Introduce electron-withdrawing groups (e.g., -Br, -F) at the phenyl ring to enhance metabolic stability .
  • Esterification: Synthesize methyl or ethyl esters via Fischer-Speier reaction to improve membrane permeability .
  • Biological Screening: Test derivatives against target panels (e.g., NCI-60 for anticancer activity) and correlate results with computational ADMET predictions .

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